4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (also known as 4-E5-TFT) is a novel synthetic chemical compound that has recently been studied for its potential applications in various scientific research areas. 4-E5-TFT is a highly versatile compound that has a wide range of uses due to its unique structure, properties, and chemical reactivity.
Scientific Research Applications
Synthesis and Biological Activity
1,2,4-Triazoles, including derivatives like 4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol, have been extensively studied for their biological activities. A study by Ali et al. (2022) focused on synthesizing a library of triazoles, evaluating their urease and anti-proliferative activities. The study found that certain derivatives exhibited significant urease inhibition and anti-proliferative properties, making them potential candidates for further research in medicinal chemistry (Ali et al., 2022).
Antimicrobial Properties
Karabasanagouda et al. (2007) synthesized novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, demonstrating significant antimicrobial activities against various pathogenic strains. These compounds, derived from similar triazole structures, highlight the potential of 1,2,4-triazoles in developing new antimicrobial agents (Karabasanagouda et al., 2007).
Anti-cancer Properties
Šermukšnytė et al. (2022) explored the impact of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. The study found that certain compounds significantly inhibited cancer cell migration and could be potential candidates for antimetastatic treatments (Šermukšnytė et al., 2022).
Corrosion Inhibition
Ansari et al. (2014) investigated the use of triazole derivatives as corrosion inhibitors. The study found that certain Schiff’s bases of triazoles displayed excellent inhibition performance for mild steel in acidic environments, indicating their potential as effective corrosion inhibitors (Ansari et al., 2014).
Nonlinear Optical Properties
Nadeem et al. (2017) conducted a study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a related triazole derivative, revealing its significant nonlinear optical properties. This suggests the potential of such compounds in developing new materials for optical applications (Nadeem et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
Related compounds like triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-ethyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3OS/c1-2-18-10(16-17-11(18)20)7-19-9-5-3-4-8(6-9)12(13,14)15/h3-6H,2,7H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIBLPJHOJSRDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol |
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